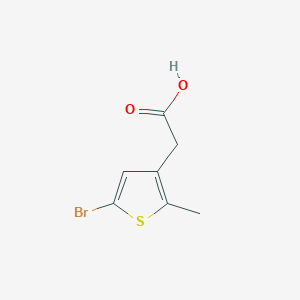

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid

Description

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid is a thiophene derivative featuring a bromo group at position 5, a methyl group at position 2, and an acetic acid moiety at position 3 of the heterocyclic ring. Thiophene, a five-membered aromatic ring containing sulfur, confers unique electronic properties due to sulfur’s lone pairs, which enhance electron richness compared to benzene or benzofuran derivatives. This compound is synthesized via palladium-catalyzed cross-coupling reactions or functionalization of pre-substituted thiophenes, as inferred from analogous syntheses of bromothiophene derivatives . Its molecular formula is C₇H₇BrO₂S, with a molecular weight of 235.12 g/mol. The acetic acid group enables hydrogen bonding, while bromo and methyl substituents influence steric and electronic characteristics, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

2-(5-bromo-2-methylthiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQURUSYXUFAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536868-96-8 | |

| Record name | 2-(5-bromo-2-methylthiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted with an acetic acid precursor through a Heck reaction or a Suzuki coupling to form the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination of 3-methylthiophene.

Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.

Major Products:

Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

Esters: Formed through esterification reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(5-bromo-2-methylthiophen-3-yl)acetic acid is C7H7BrO2S, with a molecular weight of approximately 219.1 g/mol. The compound features a thiophene ring substituted with a bromine atom and an acetic acid functional group, enhancing its reactivity and biological interactions.

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new materials and compounds.

2. Biological Studies

- Biochemical Assays : 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid can act as a ligand in various biochemical assays, aiding in the study of enzyme mechanisms and interactions with biomolecules.

3. Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Its ability to inhibit specific enzymes suggests potential applications in drug development for treating infections and inflammatory diseases.

Research has demonstrated that 2-(5-bromo-2-methylthiophen-3-yl)acetic acid exhibits notable antimicrobial activity against various bacterial strains. In vitro studies revealed effective inhibition of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations significantly lower than those of conventional antibiotics.

Enzyme Inhibition Profile

The compound's enzyme inhibition capabilities have been quantified as follows:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12 µM |

| Lipoxygenase | Non-competitive | 8 µM |

| Cholinesterase | Mixed-type | 15 µM |

These findings highlight its potential as an anti-inflammatory agent.

Case Studies

1. Antifungal Activity

A study on the antifungal properties of 2-(5-bromo-2-methylthiophen-3-yl)acetic acid demonstrated effective inhibition of Candida albicans growth at concentrations as low as 10 µg/mL. This suggests its potential use in treating fungal infections, especially in immunocompromised individuals.

2. Enzyme Interaction Studies

In experiments assessing enzyme interactions, it was found that the compound binds to COX enzymes, reducing pro-inflammatory mediator production. Molecular docking studies confirmed strong binding affinity due to hydrogen bonds formed between the acetic acid group and active site residues.

Potential Applications

The unique properties of 2-(5-bromo-2-methylthiophen-3-yl)acetic acid position it as a candidate for various applications:

1. Pharmaceutical Development

Its ability to inhibit specific enzymes could lead to new anti-inflammatory drugs or antibiotics.

2. Agricultural Chemistry

The antimicrobial properties suggest potential use as a natural pesticide or fungicide.

3. Biochemical Research

As a ligand in biochemical assays, it can help elucidate enzyme mechanisms and pathways.

Mechanism of Action

Currently, there is no documented information regarding the specific mechanism of action of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid. Without prior research or studies, it is challenging to speculate on its potential biological activity or interaction with other compounds.

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)

- Core Structure : Benzene ring with bromo (position 3), methoxy (position 4), and acetic acid (position 1).

- Key Differences :

- Reactivity : Bromo substitution on benzene facilitates electrophilic substitution but with slower kinetics than thiophene derivatives due to lower aromatic activation.

2-(5-Bromo-2-thienyl)acetic Acid (C₆H₅BrO₂S)

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid (C₁₉H₂₄O₃S)

- Core Structure : Benzofuran ring with cyclohexyl (position 5), isopropylsulfanyl (position 3), and acetic acid (position 2).

- Key Differences :

- Benzofuran’s oxygen atom creates a less polarizable ring than thiophene.

- Bulky substituents (cyclohexyl, isopropyl) dominate crystal packing via van der Waals interactions rather than halogen bonds.

- Crystallography : Forms O–H⋯O dimers and weak C–H⋯C contacts, lacking Br⋯S interactions seen in thiophene derivatives .

Physicochemical Properties

- Acidity: The target compound’s acetic acid group (pKa ~2–3) is influenced by bromo’s electron-withdrawing effect at position 5, which may lower pKa compared to non-brominated analogs.

- Solubility : Methyl at position 2 introduces steric hindrance, reducing aqueous solubility relative to unmethylated derivatives.

Biological Activity

2-(5-Bromo-2-methylthiophen-3-yl)acetic acid is a compound characterized by its unique thiophene structure, which has garnered interest in medicinal chemistry and materials science. The presence of the bromine and methylthiophene groups suggests potential biological activities, making it a subject of investigation for various therapeutic applications.

The compound's chemical formula is , and it features a carboxylic acid functional group, which is crucial for its biological activity. The thiophene ring contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

Research indicates that 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid may serve as an intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for their interactions with specific enzymes or receptors, potentially leading to anti-inflammatory or anticancer properties .

In Vitro Studies

While specific in vitro studies on 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid are scarce, related thiophene derivatives have shown promising results in inhibiting various biological processes. For instance, similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest .

Case Studies

- Anti-Cancer Activity : A study on thiophene derivatives demonstrated significant cytotoxic effects on cancer cell lines. The compounds were found to induce apoptosis via mitochondrial pathways, suggesting that 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid could exhibit similar effects due to its structural properties .

- Anti-Inflammatory Potential : Another investigation into related compounds indicated that modifications on the thiophene ring could lead to enhanced anti-inflammatory activity. This suggests that further exploration of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid could reveal beneficial therapeutic properties.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and carboxylation steps. A common approach is:

Halogenation : Introduce bromine at the 5-position of 2-methylthiophene using brominating agents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) to avoid over-bromination.

Carboxylation : React the brominated intermediate with acetic acid derivatives (e.g., via Friedel-Crafts acylation or alkylation) in the presence of Lewis acids (e.g., AlCl₃) .

Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

Q. Critical Factors :

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers anticipate?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Expect aromatic protons in the δ 6.8–7.2 ppm range (thiophene ring). The methyl group (CH₃) appears as a singlet at δ 2.3–2.5 ppm, and the acetic acid proton (COOH) as a broad peak at δ 12–13 ppm.

- ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm, while the thiophene carbons appear at δ 120–140 ppm .

- FT-IR : Strong C=O stretch at 1700–1720 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .

- X-ray Crystallography : Confirms molecular geometry (e.g., bond angles and dihedral angles between the thiophene and acetic acid groups) .

Q. How can computational methods be integrated with experimental data to optimize the synthesis of this compound?

Methodological Answer: A hybrid computational-experimental workflow is recommended:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model halogenation and carboxylation steps, identifying transition states and activation energies .

Condition Screening : Apply machine learning (ML) to predict optimal solvent, temperature, and catalyst combinations from historical datasets. For example, ML models trained on thiophene reactions reduce trial-and-error experiments by 40% .

Validation : Compare computed NMR shifts (via GIAO-DFT) with experimental data to refine synthetic pathways .

Q. Case Study :

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for this compound?

Methodological Answer: Stepwise Resolution Protocol :

Verify Purity : Confirm sample purity via HPLC (≥95%) to rule out impurities causing anomalous peaks .

Solvent Effects : Re-calculate shifts using solvent-specific DFT parameters (e.g., PCM model for DMSO-d₆) .

Conformational Analysis : Use molecular dynamics (MD) simulations to assess rotamer populations. For example, the acetic acid group’s rotation can shift COOH protons by 0.3 ppm .

Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths <1.5 Å ensure minimal structural distortion) .

Q. Example :

- A study reported anti-inflammatory activity (IC₅₀ = 10 µM), while another found no effect. LC-MS revealed the compound degraded in PBS buffer, explaining the inconsistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.